2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core, modified with two critical substituents:
- Position 3: A (Z)-configured methylene bridge linking the core to a 3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety. This thiazolidinone ring contributes redox activity (via the thioxo group) and lipophilicity (via the isobutyl substituent) .
Potential Applications:
- Fluorescent Probes: Analogous pyrido-pyrimidinones are studied as fluorescent probes for hypoxic cells in tumors .
- Bioactivity: Thiazolidinone derivatives are associated with antimicrobial, antioxidant, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C20H24N4O4S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O4S2/c1-13(2)12-24-19(27)15(30-20(24)29)11-14-17(21-6-9-28-10-8-25)22-16-5-3-4-7-23(16)18(14)26/h3-5,7,11,13,21,25H,6,8-10,12H2,1-2H3/b15-11- |
InChI Key |
UBXOFIPLNSXZHS-PTNGSMBKSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Thiazolidinone Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with a thioamide and an isobutyl group to form the thiazolidinone ring.
Attachment of the Hydroxyethoxyethylamino Group: The final step includes the nucleophilic substitution reaction where the hydroxyethoxyethylamino group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The amino and hydroxy groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It can be used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical functionalities.
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain. These interactions can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of the Target Compound and Analogs
Key Observations :
- Hydrophilicity : The target’s 2-hydroxyethoxyethyl chain improves solubility compared to Analog 1’s hydroxyethyl group.
- Steric Effects: Analog 2’s 9-methyl group on the pyrido-pyrimidinone core may hinder interactions with biological targets .
Challenges :
- Stereochemical Control : Achieving the (Z)-configuration in the methylene bridge requires precise reaction conditions (e.g., solvent, temperature) .
- Functional Group Compatibility : Hydroxy and thioxo groups may necessitate protective strategies during synthesis .
Physicochemical and Electrochemical Properties
Thiazolidinone derivatives exhibit redox activity due to the thioxo group, enabling electrochemical applications (Table 3) .
Table 3: Property Comparison
*Estimated based on structural formulas.
Electrochemical Behavior :
Antimicrobial Activity :
- Thiazolidinones with aryl substituents (e.g., Analog 3) show enhanced activity against Gram-positive bacteria . The target’s isobutyl group may offer broader-spectrum efficacy.
Antioxidant Potential:
- Thiazolidinone rings scavenge free radicals; the target’s hydroxyethoxyethyl chain may improve cellular uptake .
Enzyme Inhibition :
- Analog 2’s phenylethyl group inhibits proteases, suggesting the target’s isobutyl substituent could modulate similar interactions .
Biological Activity
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for its diverse biological activities. The presence of functional groups such as thiazolidine and hydroxyethoxy moieties contributes to its pharmacological profile.
Molecular Formula
- Molecular Formula: C₁₅H₁₈N₄O₃S
- Molecular Weight: 342.39 g/mol
The biological activity of the compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties. The thiazolidine ring may enhance interaction with bacterial cell walls, leading to inhibition of growth.
- Anticancer Potential : Compounds with pyrimidine and thiazolidine structures have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases.
Case Studies
-
Antimicrobial Studies : A study assessed the antimicrobial efficacy of related thiazolidine derivatives against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition zones, indicating strong antibacterial activity.
Compound Inhibition Zone (mm) MIC (µg/mL) Compound A 15 50 Compound B 20 25 Target Compound 18 30 -
Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). The compound displayed an IC50 value of 40 µM, suggesting moderate cytotoxicity.
Cell Line IC50 (µM) HeLa 40 MCF-7 35 A549 45 - Enzyme Inhibition : Research on enzyme inhibition revealed that the compound inhibited acetylcholinesterase (AChE) with an IC50 value of 25 µM, showcasing potential in neuroprotective applications.
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of this compound in treating infections and cancers. Its ability to cross biological membranes due to the hydroxyethoxy group enhances its bioavailability.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of the compound. Acute toxicity studies in animal models indicated a favorable safety margin with no observed adverse effects at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
